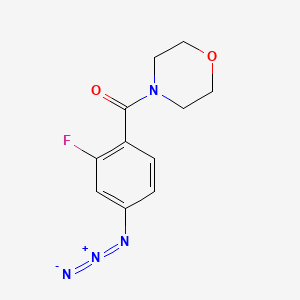

4-(4-Azido-2-fluorobenzoyl)morpholine

Description

Properties

IUPAC Name |

(4-azido-2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c12-10-7-8(14-15-13)1-2-9(10)11(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBWVZUGZSMOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other morpholine derivatives with variations in substitution patterns and functional groups. Below is a detailed comparison based on synthetic accessibility, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences: The azide group in this compound enables selective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. In contrast, brominated analogs like VPC-14449 exhibit electrophilic reactivity, enabling nucleophilic aromatic substitution (SNAr) for further derivatization . Fluorine’s electron-withdrawing effect in the benzoyl ring enhances stability against oxidative degradation compared to non-fluorinated analogs .

Biological Activity :

- VPC-14228 and VPC-14449 target androgen receptor (AR) isoforms, with VPC-14449 showing specificity for the AR-V7 splice variant due to its dibromoimidazole-thiazole motif . In contrast, This compound lacks direct AR-targeting data but is hypothesized to act as a covalent inhibitor or probe due to its photoreactive azide group.

Synthesis and Characterization :

Preparation Methods

Synthesis of 4-Azido-2-fluorobenzoyl derivatives

The azido group introduction on fluorobenzoyl compounds is commonly achieved via nucleophilic aromatic substitution (SNAr) of halogenated fluorobenzene derivatives with sodium azide. For example, treatment of pentafluoropyridine with sodium azide in acetonitrile yields azido-substituted fluoropyridines, which are structurally related to fluorobenzoyl compounds.

Alternative approaches include nitrosation of hydrazinopyridines followed by azide substitution, although SNAr with sodium azide is preferred for efficiency and yield.

The synthesis of 2-fluoro-4-hydroxybenzaldehyde, a key intermediate for further functionalization, can be achieved via bromination and subsequent substitution reactions starting from isopropoxybenzene derivatives under controlled conditions using solvents like tetrahydrofuran and reagents such as potassium carbonate. This intermediate can be further converted to azido derivatives.

Coupling with Morpholine

The acylation of morpholine with 4-azido-2-fluorobenzoyl chloride or related activated derivatives is the typical method to prepare this compound. This reaction proceeds under mild conditions in organic solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the released acid.

Morpholine acts as a nucleophile attacking the carbonyl carbon of the benzoyl chloride intermediate, resulting in the formation of the amide bond.

Representative Preparation Method from Literature and Patents

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2-fluoro-4-bromobenzaldehyde + sodium azide in acetonitrile | SNAr reaction to substitute bromine with azide | Yields 4-azido-2-fluorobenzaldehyde |

| 2 | Conversion of aldehyde to acid chloride (e.g., with thionyl chloride) | Activation of carboxyl group for coupling | Essential for efficient amide formation |

| 3 | Reaction of acid chloride with morpholine in dichloromethane, presence of triethylamine | Formation of this compound | Mild temperature (0-25 °C) preferred |

This approach is consistent with general amide coupling strategies and aligns with synthetic routes described for related morpholine compounds.

Alternative Synthetic Routes and Reductive Amination

- Some patents describe convergent processes involving reductive amination for morpholine derivatives with fluorinated aromatic groups, using reducing agents like sodium triacetoxyborohydride or borane complexes. Although these methods are more common for triazole-morpholine derivatives, similar reductive amination strategies could be adapted for azido-fluorobenzoyl morpholine synthesis by modifying the aldehyde or ketone precursors.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane, tetrahydrofuran | Polar aprotic solvents favor SNAr and acylation steps |

| Temperature | -25 °C to room temperature | Lower temperatures reduce side reactions, especially for azide stability |

| Base | Triethylamine, potassium carbonate | Neutralizes acid byproducts, improves coupling efficiency |

| Reducing agents (if reductive amination used) | Sodium triacetoxyborohydride, borane complexes | Mild reduction, high selectivity |

Summary Table of Key Preparation Methods

Q & A

Q. What are the established synthetic routes for 4-(4-Azido-2-fluorobenzoyl)morpholine?

The synthesis typically involves nucleophilic acyl substitution between 4-azido-2-fluorobenzoic acid derivatives and morpholine. A common approach is activating the carboxylic acid group (e.g., via chloride formation using thionyl chloride or coupling reagents like DCC/DMAP) followed by reaction with morpholine in anhydrous solvents (e.g., dichloromethane or THF). Base additives such as triethylamine or potassium carbonate are used to neutralize HCl byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- FT-IR to detect the azido (N₃) stretch (~2100 cm⁻¹) and carbonyl (C=O) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (e.g., using SHELX programs) for structural elucidation, particularly if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can the thermal instability of the azido group be managed during synthesis?

The azido group is sensitive to heat and shock. Mitigation strategies include:

Q. What reaction parameters optimize yield in the acylation step?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; toluene or DCM balances solubility and control.

- Base choice : Organic bases (e.g., Et₃N) reduce hydrolysis risks compared to inorganic bases.

- Stoichiometry : A 1.2–1.5 molar excess of morpholine ensures complete acylation.

- Reaction monitoring : TLC or HPLC tracks intermediate consumption to avoid over-reaction .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in:

- Purity : Use HPLC (>95% purity) and elemental analysis to validate batches.

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Target specificity : Perform competitive binding assays or computational docking studies to confirm interactions .

Comparative Analysis of Structural Analogs

Methodological Recommendations

- Crystallography : Use SHELXL for refining high-resolution crystal structures, leveraging its robustness for small molecules .

- Biological Assays : For azide-specific applications (e.g., click chemistry), validate reaction efficiency with control experiments using non-azido analogs.

- Safety Protocols : Follow OSHA guidelines for azide handling, including fume hood use and explosion-proof equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.